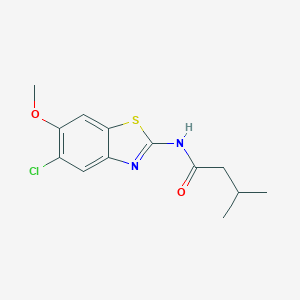
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the 1990s by scientists at Pfizer as a potential anticancer drug. Since then, AG-1478 has been extensively studied for its various biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to the receptor, thereby inhibiting its autophosphorylation and downstream signaling. N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to specifically target the EGFR tyrosine kinase, with little or no effect on other kinases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In non-cancer cells, N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell migration, regulate cell differentiation, and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for EGFR. It is also readily available and relatively easy to use. However, N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has some limitations, such as its potential off-target effects on other kinases and its limited solubility in aqueous solutions.
Zukünftige Richtungen
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide. Another area of interest is the investigation of EGFR signaling in various diseases, including cancer, inflammation, and neurodegeneration. Additionally, N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide may have potential applications in drug discovery and development, as well as in the development of diagnostic and prognostic tools for EGFR-related diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide involves several steps, starting from the reaction of 3-chloro-4-methoxyaniline with 1,3-benzodioxole-5-carboxylic acid to form the intermediate compound 3-chloro-4-methoxy-N-(1,3-benzodioxol-5-yl)aniline. This intermediate is then reacted with phosphorus oxychloride and N,N-dimethylformamide to form the final product, N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has been widely used in scientific research as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegeneration. N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to selectively inhibit EGFR activity, thereby blocking downstream signaling pathways and inhibiting cell growth and survival.
Eigenschaften
Molekularformel |
C15H12ClNO4 |
|---|---|
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12ClNO4/c1-19-12-5-3-10(7-11(12)16)17-15(18)9-2-4-13-14(6-9)21-8-20-13/h2-7H,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
HVKBDHDQWGYXTP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)